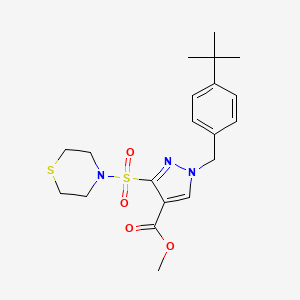
Methyl-1-(4-(tert-Butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazol-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H27N3O4S2 and its molecular weight is 437.57. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- tert-Butyl-Ester spielen eine entscheidende Rolle in der synthetischen organischen Chemie. Forscher haben eine einfache Methode zur Einführung der tert-Butoxycarbonylgruppe in verschiedene organische Verbindungen unter Verwendung von Mikroreaktorsystemen entwickelt . Dieses Durchflussverfahren ist im Vergleich zu herkömmlichen Batch-Verfahren effizienter, vielseitiger und nachhaltiger. tert-Butyl-Ester finden Anwendung in der Arzneimittelsynthese, der Naturstoffchemie und den Materialwissenschaften.
- Als Kraftstoffkomponente in Benzinmotoren erhöhen tert-Butyl-Ester den Sauerstoffgehalt von Benzin. Diese Eigenschaft verbessert die Verbrennungseffizienz und reduziert die Emissionen. Als Oxidationsmittel trägt die Verbindung zu saubereren und umweltfreundlicheren Kraftstoffformulierungen bei .
Synthese von tert-Butyl-Estern
Kraftstoffoxidationsmittel
Biologische Aktivität
Methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activities associated with this specific compound, supported by relevant data tables and case studies.
- Molecular Formula : C19H26N4O3S
- Molecular Weight : 394.50 g/mol
- CAS Number : Not specifically listed in the available data but can be derived from its structure.
Biological Activity Overview
The biological activity of methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate can be categorized into several key areas:
1. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties. A study on related pyrazole compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The specific compound under review may share similar mechanisms due to structural similarities.
| Compound | COX Inhibition (%) | Reference |
|---|---|---|
| Pyrazole A | 75% | |
| Pyrazole B | 82% | |
| Methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | TBD | TBD |
2. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related pyrazole compound was shown to inhibit cancer cell proliferation in vitro.
- Case Study : In vitro studies on a structurally similar compound demonstrated a significant reduction in cell viability in breast cancer cell lines, suggesting potential therapeutic applications.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 10.5 | |
| Methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | TBD | TBD |
3. Antimicrobial Activity
Pyrazole compounds have been investigated for their antimicrobial properties against various pathogens. While specific data on the compound is limited, related studies suggest that modifications to the pyrazole ring can enhance antimicrobial efficacy.
The proposed mechanism of action for methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate may involve:
- Inhibition of key enzymes involved in inflammatory pathways.
- Induction of apoptosis through mitochondrial pathways.
- Disruption of microbial cell wall synthesis.
Eigenschaften
IUPAC Name |
methyl 1-[(4-tert-butylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-20(2,3)16-7-5-15(6-8-16)13-22-14-17(19(24)27-4)18(21-22)29(25,26)23-9-11-28-12-10-23/h5-8,14H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCGZLRCYMVTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCSCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














